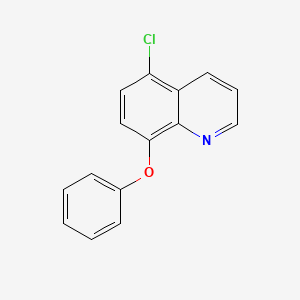

5-氯-8-苯氧基喹啉

描述

5-Chloro-8-phenoxyquinoline is a chemical compound with the molecular formula C15H10ClNO . It is a derivative of 8-hydroxyquinoline, which is an organic crystalline material made up of a phenol ring fused with a pyridine ring .

Synthesis Analysis

The synthesis of 8-hydroxyquinoline derivatives, such as 5-Chloro-8-phenoxyquinoline, has been studied extensively. One method involves the use of a solvent-assisted co-grinding method to form a cocrystal of 8-hydroxy quinoline-5-sulfonic acid (HQS) and 5-chloro-8-hydroxyquinoline (CHQ) . Another approach involves the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes .

Molecular Structure Analysis

The molecular structure of 5-Chloro-8-phenoxyquinoline can be analyzed using various spectroscopic and computational methods. For instance, charge delocalization patterns and second-order perturbation energies of the most interacting orbitals can be computed and predicted .

Chemical Reactions Analysis

The chemical reactions involving 5-Chloro-8-phenoxyquinoline are complex and can be analyzed using various spectroscopic and Density Functional Theory (DFT) investigations .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-8-phenoxyquinoline can be analyzed using various methods. For instance, UV–visible spectral study can be used to estimate the % of transmittance and absorbance of light by the title crystal .

科学研究应用

化学合成与材料特性

5-氯-8-苯氧基喹啉及其衍生物已探明其在各个领域的潜力,尤其是在化学合成和开发具有特定性质的材料中。该化合物与金属结合的能力使其在用于检测金属离子的化学传感器中得到了应用。例如,一种衍生物,5-氯-8-甲氧基喹啉附加二氮杂-18-冠-6,已显示出对Cd2+离子比其他测试的金属离子具有选择性响应,突出了其在监测废水流和食品中的镉水平方面的潜力(Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001)。此外,已经研究了5-氯-8-羟基喹啉附加二氮杂-18-冠-6的金属离子配合物的发光性质,证明了pH依赖性发光,这可用于检测Zn2+和Cd2+离子的化学传感器(Prodi, Montalti, Bradshaw, Izatt, & Savage, 2001)。

药理应用

除了化学传感器外,5-氯-8-苯氧基喹啉及其变体还显示出有希望的药理特性。例如,带有甲酰基、肟和硫代氨基脲官能团的7-氯-4-苯氧基喹啉衍生物已证明对各种人类癌细胞系具有显著的细胞毒活性,表明它们作为抗肿瘤药物模型的潜力(Kouznetsov, Sojo, Rojas-Ruiz, Merchan-Arenas, & Arvelo, 2016)。此外,将8-羟基喹啉的葡糖共轭物(包括克罗喹)作为潜在的抗癌前药的研究突出了该化合物在药物开发中的多功能性。这些葡糖共轭物旨在利用癌细胞的葡萄糖亲和性,在铜(II)离子存在下表现出抗增殖活性,强调了靶向肿瘤细胞的创新方法(Oliveri, Giuffrida, Vecchio, Aiello, & Viale, 2012)。

光谱和计算研究

光谱和计算研究提供了对8-羟基喹啉衍生物,包括5-氯-8-羟基喹啉的反应性质的见解。这些研究促进了这些化合物的反应性质的表征和评估,为材料科学和药理学的进一步发展提供了有价值的信息(Sureshkumar, Mary, Suma, Armaković, Armaković, Alsenoy, Narayana, & Sasidharan, 2018)。

安全和危害

未来方向

Compounds containing the 8-hydroxyquinoline moiety, like 5-Chloro-8-phenoxyquinoline, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds. They could act as leads for the development of drugs against numerous diseases including cancer .

作用机制

Target of Action

It’s structurally similar to clioquinol , which is known to interact with various proteins and enzymes in the body

Mode of Action

It’s structurally similar to clioquinol, which is known to interact with its targets via a static process by ground-state complex formation

Biochemical Pathways

Quinoline derivatives, which include 5-chloro-8-phenoxyquinoline, are known to inhibit certain enzymes related to dna replication . This suggests that 5-Chloro-8-phenoxyquinoline may affect pathways related to DNA synthesis and replication.

Pharmacokinetics

Similar compounds like clioquinol are known to be rapidly and extensively absorbed when applied topically . The bioavailability of 5-Chloro-8-phenoxyquinoline would depend on factors such as its absorption rate, distribution in the body, metabolism, and excretion.

Result of Action

Similar compounds like clioquinol are known to have antimicrobial and antifungal effects . This suggests that 5-Chloro-8-phenoxyquinoline may also have similar effects at the molecular and cellular level.

Action Environment

For example, the efficacy of similar compounds like Clioquinol can be influenced by factors such as the presence of metal ions .

属性

IUPAC Name |

5-chloro-8-phenoxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO/c16-13-8-9-14(15-12(13)7-4-10-17-15)18-11-5-2-1-3-6-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDFUNAWQJOZFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C3C(=C(C=C2)Cl)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501324327 | |

| Record name | 5-chloro-8-phenoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666629 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

91676-23-2 | |

| Record name | 5-chloro-8-phenoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2596254.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2596255.png)

![N-(2-chlorobenzyl)-1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxamide](/img/structure/B2596261.png)

![6-(4-((2-Ethoxy-5-isopropylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2596262.png)

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2596265.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2596269.png)

![7-chloro-4-(3-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2596271.png)